Methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate
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Overview
Description
Methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl ester group, a brominated pyrrole moiety, and a methylamino group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the formation of the pyridazine ring through cyclization reactions. The final step often involves esterification to introduce the methyl ester group. Reaction conditions may vary, but they generally include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds .
Scientific Research Applications
Methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- Methyl 6-bromo-2-naphthoate
- 2-Bromo-6-methylpyridine
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide .
Uniqueness
What sets Methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 6-[(4-bromo-1-methylpyrrol-2-yl)methyl-methylamino]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-17-7-9(14)6-10(17)8-18(2)12-5-4-11(15-16-12)13(19)20-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUPOVNYLWQFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1CN(C)C2=NN=C(C=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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